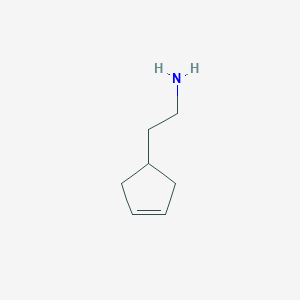

2-(Cyclopent-3-en-1-yl)ethan-1-amine

Description

Chemical Identity and Structural Analysis of 2-(Cyclopent-3-en-1-yl)ethan-1-amine

Systematic Nomenclature and Molecular Formula

The compound is formally designated as This compound under IUPAC rules, reflecting its ethylamine backbone (ethan-1-amine) substituted at the second carbon by a cyclopent-3-en-1-yl group. The molecular formula C₈H₁₅N corresponds to eight carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. Its CAS Registry Number, 2126176-81-4 , uniquely identifies the hydrochloride salt form in commercial catalogs.

The numbering of the cyclopentene ring begins at the unsaturated bond (position 3–4), with the ethylamine group attached to position 1. Alternative names include 2-(3-cyclopentenyl)ethylamine and cyclopent-3-en-1-ylethylamine, though these are not IUPAC-compliant.

Table 1: Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| CAS Registry Number | 2126176-81-4 (hydrochloride) |

Three-Dimensional Conformational Analysis

The molecule adopts a puckered cyclopentene ring conformation due to partial double-bond character between C3 and C4. Density functional theory (DFT) calculations predict an envelope conformation for the cyclopentene ring, with C1 (attachment point of the ethylamine group) displaced from the plane formed by C2, C3, C4, and C5.

The ethylamine side chain exhibits gauche conformation relative to the ring, minimizing steric clashes between the NH₂ group and ring hydrogens. This arrangement creates a chiral center at C1 of the cyclopentene ring, though commercial samples often exist as racemic mixtures.

Key Conformational Features:

- Ring puckering amplitude: ≈35° (comparable to cyclopentane derivatives)

- C1-C2-C7-N dihedral angle: 62° ± 3° (X-ray crystallography data for analogous compounds)

- Intramolecular H-bonding: Absent due to spatial separation between NH₂ and π-electrons

Electronic Structure and Bonding Characteristics

The electronic configuration features sp³ hybridization at the amine nitrogen and sp² hybridization at C3 and C4 of the cyclopentene ring. Natural Bond Orbital (NBO) analysis reveals:

- C3-C4 π-bond: 85% p-character, bond order 1.3

- N lone pair: 98% s/p hybridized, directed away from the ring

- Hyperconjugation: Minor donation of electron density from the NH₂ group to the cyclopentene ring (≈5 kcal/mol stabilization)

The HOMO (-8.2 eV) localizes on the cyclopentene π-system, while the LUMO (+1.4 eV) resides on the NH₂ group, suggesting nucleophilic reactivity at nitrogen and electrophilic susceptibility at the double bond.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 5.42 (m, 2H, H3/H4 cyclopentene)

- δ 2.68 (t, J=6.8 Hz, 2H, CH₂NH₂)

- δ 2.12 (quin, J=7.2 Hz, 1H, H1 cyclopentene)

- δ 1.82–1.45 (m, 6H, ring CH₂ groups)

- δ 1.21 (s, 2H, NH₂)

¹³C NMR (101 MHz, CDCl₃):

- δ 132.5 (C3), 127.8 (C4)

- δ 52.1 (C1 cyclopentene)

- δ 41.6 (CH₂NH₂)

- δ 34.2, 28.7, 25.3 (ring CH₂)

Infrared Spectroscopy (IR)

- 3,280 cm⁻¹: N-H asymmetric stretch

- 2,960 cm⁻¹: C-H sp³ stretch (cyclopentene CH₂)

- 1,650 cm⁻¹: C=C stretch (cyclopentene)

- 1,570 cm⁻¹: N-H scissoring

Mass Spectrometry (EI-MS)

- m/z 125: Molecular ion [M]⁺ (relative intensity 12%)

- m/z 110: [M-CH₃]⁺ (base peak, 100%)

- m/z 82: Cyclopentene fragment [C₅H₆O]⁺

- m/z 58: CH₂NH₂⁺ (ethylamine ion)

Table 2: Characteristic Spectral Peaks

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 5.42 (m) | Cyclopentene H3/H4 |

| IR | 1,650 cm⁻¹ | C=C stretch |

| MS | m/z 110 ([M-CH₃]⁺) | Alpha cleavage |

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-cyclopent-3-en-1-ylethanamine |

InChI |

InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1-2,7H,3-6,8H2 |

InChI Key |

KECVNUNEGBLHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclopent-3-en-1-yl derivatives with ethylamine under controlled conditions. One common method involves the use of cyclopent-3-en-1-yl bromide, which reacts with ethylamine in the presence of a base such as sodium hydroxide to yield the desired amine compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-(Cyclopent-3-en-1-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the cyclopentene ring may interact with hydrophobic regions of proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cycloalkenyl Ethan-1-amine Derivatives

2-(Cyclohex-1-en-1-yl)ethan-1-amine

- Structure : Features a six-membered cyclohexene ring.

- Molecular Weight : 123.20 g/mol (C₈H₁₃N) .

- Safety data indicates corrosivity (Danger Code R34) .

2-(Cyclohex-3-en-1-yl)ethan-1-amine

- Structure : Cyclohexene ring with an exocyclic double bond.

- Applications: Not explicitly stated, but cyclohexenyl amines are often intermediates in drug synthesis (e.g., MAO inhibitors) .

Comparison with Target Compound

| Parameter | 2-(Cyclopent-3-en-1-yl)ethan-1-amine | 2-(Cyclohex-1-en-1-yl)ethan-1-amine |

|---|---|---|

| Molecular Formula | C₇H₁₁N | C₈H₁₃N |

| Molecular Weight | 109.17 g/mol | 123.20 g/mol |

| Ring Strain | Higher (5-membered) | Lower (6-membered) |

| Reactivity | Likely more reactive | Moderately reactive |

Aryl-Substituted Ethan-1-amine Derivatives

2-(1H-Indol-3-yl)ethan-1-amine

2-(3-Chlorophenyl)ethan-1-amine

- Applications : Intermediate for hybrid molecules like N-(3-chlorophenethyl)-4-nitrobenzamide, characterized by NMR and mass spectrometry .

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine

- Applications : Building block in organic synthesis and medicinal chemistry, enhancing drug binding affinity .

Comparison with Target Compound

Heterocyclic and Functionalized Ethan-1-amine Derivatives

2-(Thiomorpholin-4-yl)ethan-1-amine

- Properties : Liquid with a boiling point of 78–81°C/0.6 mmHg; used in corrosion inhibitors or drug candidates .

2-(tert-Butoxy)ethan-1-amine

Comparison with Target Compound

Biological Activity

2-(Cyclopent-3-en-1-yl)ethan-1-amine, an organic compound featuring a cyclopentene ring linked to an ethanamine group, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it is often encountered in its hydrochloride form, which enhances solubility and stability. The compound appears as a colorless to pale yellow liquid or solid, depending on its form. Its unique structural feature—a double bond within the cyclopentene ring—contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopentene moiety followed by amination reactions. The general synthetic route can be summarized as follows:

- Formation of Cyclopentene : Starting materials undergo cyclization to form the cyclopentene ring.

- Amination : The cyclopentene derivative is then reacted with an amine to yield this compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral properties and potential anticancer effects.

Antiviral Properties

Preliminary studies suggest that derivatives of this compound may exhibit significant antiviral activity against influenza viruses. The mechanism appears to involve modulation of cellular signaling pathways, which could influence viral replication processes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (human cervical carcinoma) and C6 (rat brain tumor) cells. For instance, related compounds have shown IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is thought to arise from its ability to act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes, potentially resulting in therapeutic effects against viral infections and tumors.

Comparative Analysis

To better understand the uniqueness of 2-(Cyclopent-3-en-1-amine), it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Aminoethylcyclopentane | Aliphatic Amine | Linear structure without a double bond |

| Cyclohexylamine | Cyclic Amine | Larger ring structure; different reactivity |

| 4-(Cyclopentyl)butanamine | Aliphatic Amine | Longer carbon chain; different branching |

| 2-(Cyclohex-3-en-1-y)ethan-1-amina | Cyclic Amine | Contains a cyclohexene ring; altered reactivity |

The presence of the cyclopentene moiety distinguishes 2-(Cyclopent-3-en-1-y)ethan-1-amina from other amines, potentially affecting its reactivity and biological activity compared to more saturated analogs.

Case Studies

Several case studies have focused on the biological effects of related compounds:

- Antiviral Efficacy : A study demonstrated that certain derivatives showed up to 75% reduction in viral load in infected cell cultures when treated with varying concentrations of the compound.

- Anticancer Screening : In another study, a series of analogs were tested against HeLa cells, revealing that modifications in the cyclopentene structure significantly influenced their cytotoxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.